molecular formula C16H17ClN2O4S B3454331 N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3454331
M. Wt: 368.8 g/mol
InChI Key: BNYLMYSKWBTQRJ-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl group attached to two other groups. One of these groups is an amine. Sulfonamides are known for their wide range of biological activities .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Sulfonamides are typically solid at room temperature, and many are soluble in water. They can exhibit a range of reactivities depending on the other groups present in the molecule .

Mechanism of Action

The mechanism of action of a specific sulfonamide depends on its structure and the system in which it is used. Some sulfonamides have antibacterial properties, while others have been used as diuretics or anticonvulsants .

Safety and Hazards

The safety and hazards associated with a specific sulfonamide depend on its structure and the specific conditions of use. Some sulfonamides are used as drugs and are generally safe under prescribed conditions, but they can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. If it shows promising biological activity, it could be further studied for potential use as a drug .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-23-15-8-6-14(7-9-15)19(24(2,21)22)11-16(20)18-13-5-3-4-12(17)10-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLMYSKWBTQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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